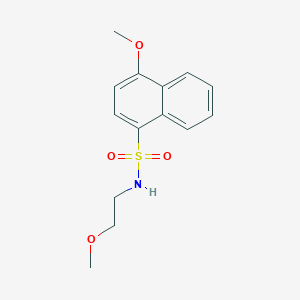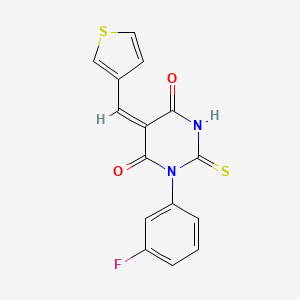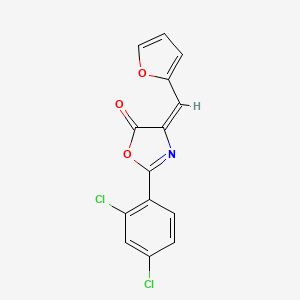![molecular formula C12H13BrN2O4S3 B4663776 5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B4663776.png)
5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide
Descripción general
Descripción
5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-bromothiophene-2-sulfonamide with various alkyl bromides using lithium hydride (LiH) as a base . This reaction is followed by a Suzuki-Miyaura cross-coupling reaction to introduce the desired substituents . The reaction conditions often involve the use of palladium catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme folate synthase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents bacteria from synthesizing folic acid, thereby reducing their ability to produce purines and ultimately hindering their growth.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds share a similar core structure but differ in their alkyl substituents.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar sulfonamide group but differs in its aromatic ring structure.
Uniqueness
5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4S3/c13-11-5-6-12(20-11)22(18,19)15-8-7-9-1-3-10(4-2-9)21(14,16)17/h1-6,15H,7-8H2,(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINJWVPFZRUWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(S2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-ALLYL-5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-METHYLPHENYL) ETHER](/img/structure/B4663698.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4663700.png)

![4-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4663727.png)
![2,4-dimethoxy-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4663735.png)


![Methyl (4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B4663753.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4663754.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4663761.png)
![N-[3-(acetylamino)phenyl]-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B4663768.png)
![2-METHYL-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B4663773.png)

![N-[(2,4,5-trichlorophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B4663789.png)
